molecular formula C4H11N B566227 2-Methylpropyl-d9-amine CAS No. 1146967-64-7

2-Methylpropyl-d9-amine

Cat. No.: B566227
CAS No.: 1146967-64-7
M. Wt: 82.194
InChI Key: KDSNLYIMUZNERS-CBZKUFJVSA-N
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Safety and Hazards

While specific safety and hazard information for 2-Methylpropyl-d9-amine is not available, it’s important to note that amines can have various health impacts. For instance, aromatic amines can significantly harm human health and the environment .

Preparation Methods

Chemical Reactions Analysis

2-Methylpropyl-d9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield deuterated hydrocarbons .

Mechanism of Action

The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with specific molecular targets and pathways. In biological systems, deuterated compounds can exhibit different kinetic isotope effects compared to their non-deuterated counterparts. This can result in altered rates of enzymatic reactions and metabolic processes . The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .

Comparison with Similar Compounds

2-Methylpropyl-d9-amine can be compared to other deuterated amines, such as:

The uniqueness of this compound lies in its specific deuteration pattern, which can result in distinct chemical and biological properties compared to other deuterated amines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methylpropyl-d9-amine involves the alkylation of an amine with an alkyl halide. In this case, the amine used will be 2-Methylpropyl-d9-amine and the alkyl halide used will be 2-Bromo-2-methylpropane.", "Starting Materials": ["2-Methylpropyl-d9-amine", "2-Bromo-2-methylpropane", "Sodium hydride (NaH)", "Diethyl ether (Et2O)", "Anhydrous tetrahydrofuran (THF)", "Anhydrous potassium carbonate (K2CO3)"], "Reaction": ["Step 1: Preparation of 2-Methylpropyl-d9-amine hydrochloride salt by reacting 2-Methylpropyl-d9-amine with hydrochloric acid (HCl) in water (H2O).", "Step 2: Preparation of 2-Bromo-2-methylpropane by reacting 2-Methyl-2-propanol with hydrogen bromide (HBr) in acetic acid (CH3COOH).", "Step 3: Preparation of sodium hydride (NaH) by reacting sodium (Na) with hydrogen gas (H2) in mineral oil.", "Step 4: Alkylation of 2-Methylpropyl-d9-amine with 2-Bromo-2-methylpropane by adding NaH to a solution of 2-Methylpropyl-d9-amine in anhydrous THF, followed by the addition of 2-Bromo-2-methylpropane. The reaction mixture is stirred at room temperature for several hours.", "Step 5: Quenching of the reaction mixture with water (H2O) and extraction of the product with diethyl ether (Et2O).", "Step 6: Drying of the organic layer with anhydrous potassium carbonate (K2CO3) and removal of the solvent under reduced pressure to obtain 2-Methylpropyl-d9-amine as a colorless liquid."] }

CAS No.

1146967-64-7

Molecular Formula

C4H11N

Molecular Weight

82.194

IUPAC Name

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D

InChI Key

KDSNLYIMUZNERS-CBZKUFJVSA-N

SMILES

CC(C)CN

Synonyms

2-(Methyl-d3)-1-propan-1,1,2,3,3,3-d6-amine

Origin of Product

United States

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